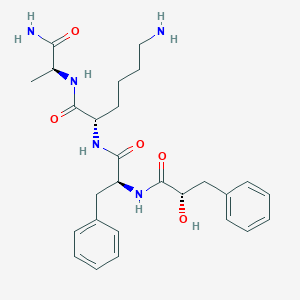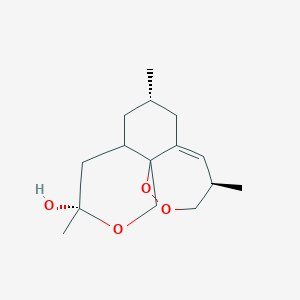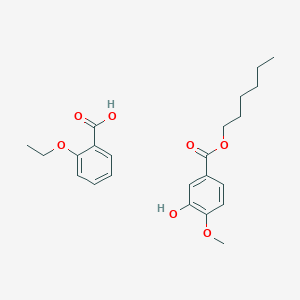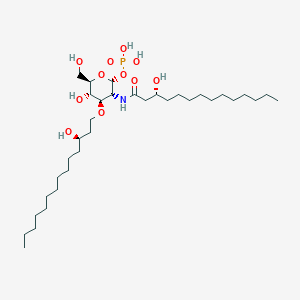
3-Phenyllactyl-phenylalanyl-lysyl-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyllactyl-phenylalanyl-lysyl-alaninamide, also known as FPLA, is a peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPLA is a synthetic peptide that is composed of four amino acids, namely phenylalanine, lysine, alanine, and phenyllactic acid.
Wissenschaftliche Forschungsanwendungen
1. Polypeptide Biosynthesis
3-Phenyllactyl-phenylalanyl-lysyl-alaninamide has been studied in the context of polypeptide biosynthesis. Research involving phenyllactic acid, which is structurally related to 3-Phenyllactyl, showed that when phenyllactyl-sRNA is incubated with an Escherichia coli ribosomal system, phenyllactic acid is incorporated at the NH2-terminal position of synthesized polyphenylalanine. This method permits the specific labeling of the terminal position of the synthesized chains, which is crucial in understanding the initiation of polypeptide chains (Hervé & Chapeville, 1965).
2. Neuropeptide Stability
In a study on sea anemones, a neuropeptide named Antho-KAamide was isolated, which contains the unusual N-terminal L-3-phenyllactyl blocking group, similar to 3-Phenyllactyl. This group is proposed to render the neuropeptide resistant to nonspecific aminopeptidases, thereby increasing its stability after neuronal release (Nothacker, Rinehart, & Grimmelikhuijzen, 1991).
3. Peptide Transporter Probing
A study involving a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, evaluated as a probe for peptide transporter 1 (PEPT1), highlights the potential use of structurally similar compounds for probing peptide transporters. This research demonstrated the pH-dependent uptake of the compound in cells, suggesting its utility in studying drug-drug interactions mediated by PEPT1 (Arakawa et al., 2014).
4. Biodegradable Peptide-Based Polymers
The synthesis and characterization of biodegradable peptide-based polymers, using processes like microwave-assisted click chemistry, hint at the application of 3-Phenyllactyl-phenylalanyl-lysyl-alaninamide in creating designed biomedical materials. Peptide triazole-based polymers were synthesized from novel peptide-based monomers, demonstrating the feasibility of enzymatic degradation and chemical hydrolysis under physiological conditions (van Dijk et al., 2008).
5. Peptide Conjugates for Anti-HIV Activity
Peptide-poly(L-lysine citramide) conjugates, studied for their in vitro anti-HIV behavior, exemplify the potential role of 3-Phenyllactyl-phenylalanyl-lysyl-alaninamide in antiviral research. These conjugates showed antiviral activity independent of peptide release and inhibition of the HIV protease, indicating possible applications in HIV treatment research (Couffin-Hoarau et al., 2009).
Eigenschaften
CAS-Nummer |
137350-94-8 |
|---|---|
Produktname |
3-Phenyllactyl-phenylalanyl-lysyl-alaninamide |
Molekularformel |
C110H175N31O45S |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
(2S)-6-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C27H37N5O5/c1-18(24(29)34)30-25(35)21(14-8-9-15-28)31-26(36)22(16-19-10-4-2-5-11-19)32-27(37)23(33)17-20-12-6-3-7-13-20/h2-7,10-13,18,21-23,33H,8-9,14-17,28H2,1H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37)/t18-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
XPSMGYNORQJNOF-QGQQZZQASA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)O |
SMILES |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)O |
Sequenz |
FKA |
Synonyme |
3-phenyllactyl-phenylalanyl-lysyl-alaninamide Antho-KAamide L-3-phenyllactyl-Phe-Lys-Ala-NH2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)

